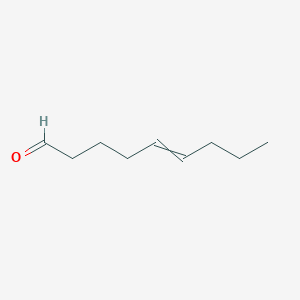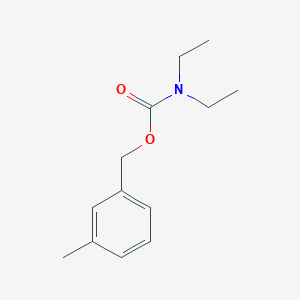![molecular formula C16H24 B14354566 1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene CAS No. 92977-39-4](/img/structure/B14354566.png)
1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a complex branched alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The specific reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and reduce the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols, ketones, or acids, while substitution can introduce halogens or nitro groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and molecular interactions depend on the context of its use, whether in biological systems or chemical reactions. Detailed studies are required to elucidate these mechanisms fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-4-(1-methyl-2-propenyl)benzene
- 2-Methyl-1,3-propanediol
- 3-Penten-2-one, 4-methyl-
Uniqueness
1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene is unique due to its specific branched alkyl chain and the position of substituents on the benzene ring. This structural uniqueness can result in distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
92977-39-4 |
|---|---|
Molekularformel |
C16H24 |
Molekulargewicht |
216.36 g/mol |
IUPAC-Name |
1-methyl-2-(4-methyl-3-propan-2-ylpent-2-en-2-yl)benzene |
InChI |
InChI=1S/C16H24/c1-11(2)16(12(3)4)14(6)15-10-8-7-9-13(15)5/h7-12H,1-6H3 |
InChI-Schlüssel |
VXLIHORCQZNHBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=C(C(C)C)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Chloro(phenyl)methyl]benzonitrile](/img/structure/B14354490.png)
![4,4-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)sulfanyl]pentanoic acid](/img/structure/B14354491.png)
![1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane](/img/structure/B14354494.png)

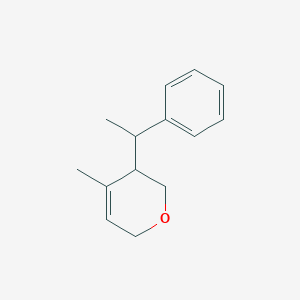
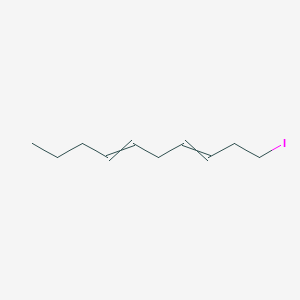
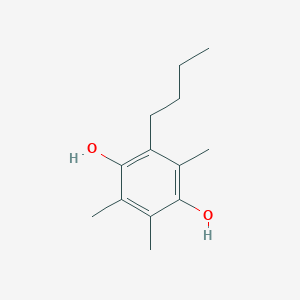
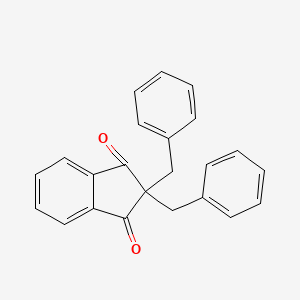
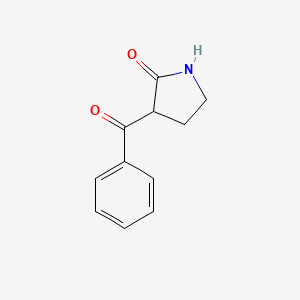
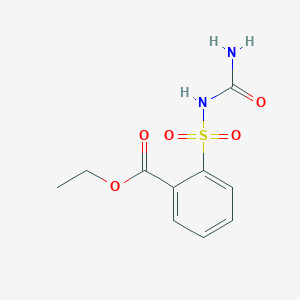
![6-[(Heptylamino)methyl]-4-methoxypyridin-3-OL](/img/structure/B14354559.png)

